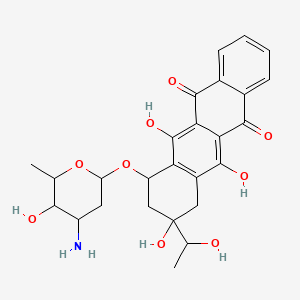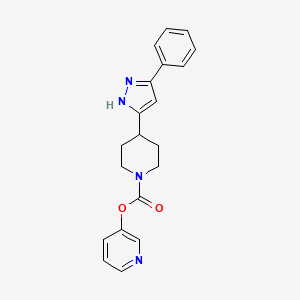
3-tert-Butyl-5-isopropoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-5-propan-2-yloxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a tert-butyl group at the 3-position and a propan-2-yloxy group at the 5-position, along with an aldehyde group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-tert-butylbenzaldehyde and propan-2-ol.
Reaction Conditions: The reaction involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the propan-2-ol, followed by the nucleophilic attack on the benzaldehyde to form the ether linkage.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency.
Safety Measures: Proper handling and disposal of reagents and by-products are crucial to ensure safety and environmental compliance.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-tert-butyl-5-propan-2-yloxybenzoic acid.
Reduction: 3-tert-butyl-5-propan-2-yloxybenzyl alcohol.
Substitution: Brominated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-tert-butyl-5-propan-2-yloxybenzaldehyde exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
3-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness: Unlike its similar compounds, 3-tert-butyl-5-propan-2-yloxybenzaldehyde has a propan-2-yloxy group, which imparts distinct chemical properties and reactivity patterns.
This compound's unique structural features and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and innovations.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-tert-butyl-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-11(9-15)6-12(8-13)14(3,4)5/h6-10H,1-5H3 |
Clé InChI |
QLUSGPVDWUPDDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


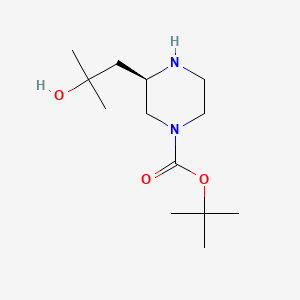


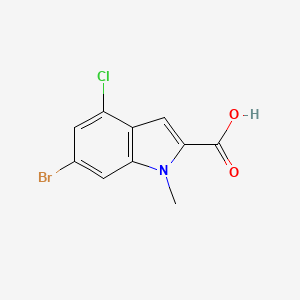
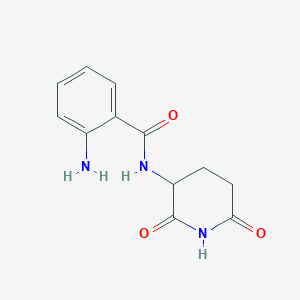
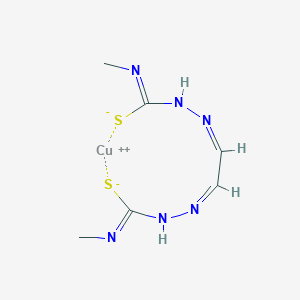
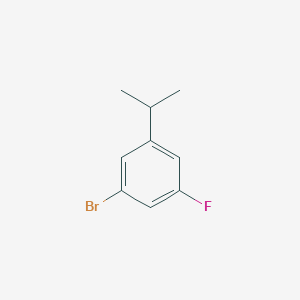

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
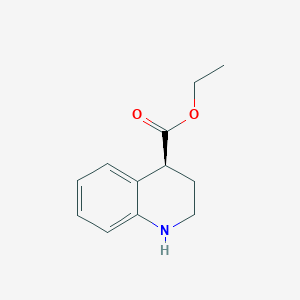

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
